(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol is a synthetic steroid compound with a complex structure that includes an allyl group and a methoxy group. It is derived from the androsta family of steroids, which are characterized by a specific arrangement of carbon atoms in four fused rings. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence its biological activity.
The chemical reactivity of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol can be understood through various reactions typical of steroid compounds. Key reactions include:
These reactions are crucial for modifying the compound to enhance its biological properties or for synthesizing derivatives with specific functionalities.
Research indicates that (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol exhibits various biological activities, particularly in the realm of hormone modulation. It has been studied for its potential effects on:
The exact mechanisms of action remain an area of active investigation.
The synthesis of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol typically involves multi-step organic reactions. Common methods include:
Specific synthetic routes may vary based on desired yields and purity levels, often involving purification techniques such as recrystallization or chromatography.
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol has potential applications in several fields:
Interaction studies involving (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol focus on its binding affinity to various receptors and enzymes:
These studies help elucidate the pharmacokinetics and dynamics of the compound.
Several compounds share structural similarities with (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Testosterone | 17-Hydroxy group | Natural androgen hormone |
| Dihydrotestosterone | 5α-reduced form of testosterone | More potent androgenic activity |
| Methenolone | 1-Methylated derivative of nandrolone | Anabolic properties with lower androgenic effects |
| Nandrolone | 19-Nor testosterone | Used therapeutically for muscle wasting disorders |
These compounds are compared based on their biological activities, receptor interactions, and therapeutic uses. The unique allylic substitution in (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol may confer distinct properties not found in these other steroids.
The synthesis of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol represents a sophisticated example of multi-step steroid synthesis, requiring careful orchestration of multiple organic transformations [1] [2]. Multi-step organic synthesis of steroids necessitates three fundamental tasks: constructing the carbon framework, introducing functional groups with appropriate selectivity, and exercising stereocontrol at all stages where stereoisomeric centers are created [28].
The synthesis of complex steroidal compounds like (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol typically follows convergent strategies rather than linear approaches to maximize overall yield efficiency [28] [32]. Convergent synthesis approaches have demonstrated superior performance compared to linear sequences, as the cumulative yield losses are minimized when multiple reaction pathways merge at strategic points [32].
Recent advances in steroid synthesis have been significantly enhanced by developments in transition metal catalysis, Lewis acid catalysis, and organocatalysis [2]. These catalytic methods have enabled more efficient construction of polycyclic ring systems with defined stereochemistries at ring junctions, which is essential for achieving the correct three-dimensional arrangement of functional groups in steroid molecules [2].
| Synthesis Parameter | Linear Approach | Convergent Approach |
|---|---|---|
| Overall Yield Efficiency | Lower (multiplicative losses) | Higher (parallel pathways) |
| Reaction Steps Required | 8-12 steps typical | 6-8 steps typical |
| Stereochemical Control | Sequential control needed | Parallel stereocontrol possible |
| Industrial Scalability | Limited | Enhanced |
The industrial synthesis of steroids on a large scale requires consideration of three critical factors: stereoselectivity of reactions, resolution of racemic intermediates at the earliest possible stage, and convergence of the synthetic pathway [1]. The development of stereoselective reactions has become particularly important, as steroid molecules contain multiple asymmetric centers where only one stereoisomer typically possesses the desired biological properties [1].
Modern approaches to steroid synthesis often employ microbiological degradation of plant sterols as starting materials, particularly beta-sitosterol, which provides an efficient low-cost method for manufacturing 17-oxosteroids [12]. These 17-oxosteroids serve as ideal starting materials for chemical manipulation into more elaborated steroidal molecules through subsequent organic transformations [12].
The compound 3-methoxyandrosta-3,5-dien-17-one represents a crucial synthetic intermediate in the preparation of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol [5]. This intermediate, bearing the Chemical Abstracts Service number 57144-06-6, possesses the molecular formula C20H28O2 with a molecular weight of 300.44 daltons [5].
The structural characteristics of 3-methoxyandrosta-3,5-dien-17-one include a methoxy group at the C3 position and a ketone functionality at C17, which provides the reactive site for subsequent allylation reactions [5]. The presence of the 3,5-diene system creates a conjugated π-electron system that influences both the chemical reactivity and the stability of the molecule [5].
Storage and handling requirements for this intermediate specify maintenance at temperatures between -10 to -25 degrees Celsius [5]. The compound demonstrates solubility in chloroform, dioxane, ethanol when heated and sonicated, and methanol, appearing as a white to off-white solid [5].
| Property | Specification |
|---|---|
| Molecular Formula | C20H28O2 |
| Molecular Weight | 300.44 g/mol |
| Physical Appearance | White to Off-White Solid |
| Storage Temperature | -10 to -25°C |
| Solubility | Chloroform, Dioxane, Ethanol, Methanol |
The synthesis of methoxy-substituted steroids often involves modification of existing steroid frameworks rather than de novo construction [14] [16]. Simple and straightforward synthetic approaches for introducing methoxy groups into steroid A-rings have been developed, typically achieving overall yields in the range of 20-30% over multiple synthetic steps [14].
The preparation of 3-methoxy derivatives can be accomplished through various methodologies, including direct methylation of hydroxyl groups or through ring-opening reactions of epoxide intermediates [17] [18]. The A-ring modifications in steroid synthesis present particular challenges due to the requirement for maintaining planarity in this region while introducing the desired functional groups [17].
Research has demonstrated that modifications in the A-ring of androstenedione derivatives can provide potent and structurally simple compounds [17]. The C3 carbonyl group, typically present in many steroid substrates, can be successfully modified or removed while maintaining biological activity, provided that planarity in the A-ring is preserved through alternative structural features such as double bonds or epoxide groups [17].
The introduction of allyl groups at the C17 position of steroid molecules represents a specialized area of organic synthesis requiring precise control of stereochemistry and regioselectivity [8] [12]. Allylation at the C17 position typically involves the reaction of 17-oxosteroid intermediates with allyl-containing nucleophiles under carefully controlled conditions [12].
The most commonly employed method for C17 allylation involves the use of lithium acetylides generated from allyl-containing terminal alkynes [29] [12]. The acetylide anion preferentially attacks the carbonyl group from the less hindered alpha face of the steroid, providing the desired stereochemical outcome [29]. This approach has been successfully applied in the synthesis of various 17-substituted steroids, including the target compound (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol [29].
The synthetic sequence typically begins with protection of any sensitive functional groups, followed by formation of the lithium acetylide using n-butyllithium as the base [29]. The alkylation reaction proceeds through nucleophilic addition to the C17 carbonyl, creating a tertiary alcohol intermediate that can be further modified as needed [29].
| Allylation Method | Yield Range | Stereoselectivity | Reaction Conditions |
|---|---|---|---|
| Lithium Acetylide Addition | 65-85% | >95% β-face | -78°C, THF |
| Grignard Reagent Addition | 70-90% | 85-95% β-face | -20°C, Ether |
| Organozinc Addition | 60-80% | >90% β-face | 0°C, THF |
Alternative approaches to C17 allylation include the use of allyl Grignard reagents or organozinc compounds [10]. These methods offer different reactivity profiles and may be preferred depending on the specific substitution pattern of the steroid substrate and the desired reaction conditions [10].
The allylic alcohol functionality introduced through these reactions provides a versatile handle for further synthetic elaboration [10]. The presence of the C17 alkyl substituent, particularly the 17α-alkyl derivatives, significantly influences the metabolic stability of the resulting compounds by slowing hepatic metabolism of the 17β-hydroxyl group [8].
Mechanistic studies have revealed that the stereochemical outcome of C17 allylation reactions is primarily controlled by steric factors, with the approach of nucleophiles being favored from the less hindered β-face of the steroid molecule [8] [10]. This stereochemical preference is consistent across various allylating agents and reaction conditions [10].
Regioselectivity in steroid functionalization represents one of the most significant challenges in synthetic organic chemistry, particularly when multiple reactive sites are present within the polycyclic framework [20] [21]. The complex three-dimensional structure of steroids creates distinct microenvironments around different carbon atoms, leading to varied reactivity patterns that must be carefully controlled to achieve selective transformations [20].
The challenge of regioselective functionalization is exemplified in the synthesis of compounds like (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol, where specific positions must be modified while leaving other potentially reactive sites unchanged [21] [22]. Recent research has demonstrated that reagent-controlled approaches can be employed to direct regioselectivity, even overcoming substantial substrate bias for particular reaction outcomes [21].
Enzyme-catalyzed regioselective transformations have emerged as powerful tools for achieving site-specific modifications in steroid molecules [20]. Cytochrome P450 monooxygenases, such as CYP154C5, demonstrate remarkable regioselectivity in steroid hydroxylation reactions, with the ability to selectively functionalize specific positions while leaving others untouched [20].
| Functionalization Position | Selectivity Challenge | Solution Strategy |
|---|---|---|
| C3 vs C17 | Competing carbonyl reactivity | Protecting group strategies |
| C16 vs C17 | Ring strain effects | Stereoelectronic control |
| A-ring positions | Similar electronic environments | Enzyme-catalyzed selectivity |
| C11 vs C12 | Steric accessibility | Directed metallation |
The development of reagent-controlled regioselectivity has revolutionized steroid functionalization [21]. Chiral hydroxyalkyl azides have been employed to direct nitrogen insertion reactions with predictable selectivity, allowing chemists to override intrinsic substrate preferences and achieve desired regiochemical outcomes [21].
Solid support-mediated transformations have also proven effective for achieving regioselective oxidative functionalization of steroid A and B rings [22]. These methods employ para-toluenesulfonic acid catalysis on silica gel supports to furnish diverse oxo-functionalized steroids with excellent regiocontrol [22].
The application of modern catalytic methods has significantly enhanced the ability to achieve regioselective steroid modifications [2] [11]. Transition metal-catalyzed reactions, including those involving iron, rhodium, and manganese complexes, have enabled selective functionalization at remote positions that were previously difficult to access [11].
Remote functionalization techniques have expanded the scope of regioselective steroid chemistry [11]. Methods such as the Schönecker oxidation have revolutionized selective functionalization at specific positions like C12, while hypohalite reactions under Suarez conditions facilitate hydroxylation at positions five atoms away from existing functional groups [11].
The challenges of regioselectivity in steroid functionalization continue to drive innovation in synthetic methodology [24] [25]. The development of new analytical techniques, particularly liquid chromatography-mass spectrometry methods, has enhanced the ability to monitor and optimize regioselective transformations [24].
The thermodynamic characterization of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol reveals fundamental physical properties essential for understanding its behavior under various conditions. The compound exhibits a molecular formula of C₂₃H₃₄O₂ with a molecular weight of 342.5 g/mol [1]. Storage stability requires maintenance at temperatures between -10°C and -25°C, indicating thermal sensitivity characteristic of many steroid derivatives [2].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₃₄O₂ | [1] |
| Molecular Weight (g/mol) | 342.5 | [1] |
| CAS Number | 94405-98-8 | [1] |
| Storage Temperature (°C) | -10 to -25 | [2] |
| Form | Solid | [2] |
| Appearance | White to Off-White | [2] |
The solubility profile of the compound demonstrates typical steroid behavior with enhanced solubility in organic solvents. Related methoxyandrosta derivatives show solubility in chloroform, dioxane, ethanol (when heated and sonicated), and methanol [2]. The presence of the methoxy group at position 3 and the allyl substituent at position 17 significantly influences the compound's lipophilicity, affecting both its dissolution characteristics and chromatographic behavior [1].
Thermodynamic stability investigations of similar steroid compounds provide insight into the expected behavior of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol. Studies on related androgens demonstrate that steroid thermal decomposition typically begins around 480 K for complex derivatives [3]. The compound's thermal profile likely follows patterns observed in other 17-beta substituted androgens, where the presence of alkyl substituents at the 17 position generally enhances thermal stability compared to unsubstituted analogs [4].
The spectroscopic characterization of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol employs multiple analytical techniques for comprehensive structural elucidation. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, utilizing both one-dimensional and two-dimensional techniques [1].
| Technique | Characterization Method | Key Features | Reference |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Multi-dimensional analysis | Proton assignment via correlation spectroscopy | [1] |
| ¹³C Nuclear Magnetic Resonance | Multi-dimensional analysis | Carbon assignment via correlation | [1] |
| High-Resolution Mass Spectrometry | Final product characterization | Molecular ion confirmation | [1] |
| Infrared Spectroscopy | Functional group identification | C-H, C=C, C-O vibrations | [5] |
| Ultraviolet-Visible Spectroscopy | Electronic transitions | Aromatic conjugation | [5] |
The ¹H Nuclear Magnetic Resonance spectrum of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol exhibits characteristic patterns observed in similar androsteroid compounds. Based on analogous steroid structures, the spectrum typically displays multiple regions: aliphatic protons between 0.7-2.1 parts per million, representing the steroid backbone, and distinctive signals for the allyl group protons around 5.0-6.0 parts per million [6]. The methoxy group appears as a sharp singlet around 3.7 parts per million, integrating for three protons [6].
| Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment | Notes | Reference |
|---|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | 0.72-2.12 parts per million | Steroid backbone protons | Overlapping multiplets | [6] |
| ¹H Nuclear Magnetic Resonance | 4.55 parts per million | C17 proton (isolated triplet) | Characteristic pattern | [6] |
| ¹³C Nuclear Magnetic Resonance | 10-55 parts per million | Aliphatic carbons | Baseline carbon signals | [6] |
| ¹³C Nuclear Magnetic Resonance | 82.9, 124.0, 171.5 parts per million | Quaternary/functional carbons | Distinct downfield signals | [6] |
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed carbon framework information. The steroid backbone carbons appear in the aliphatic region (10-55 parts per million), while the diene system carbons resonate in the olefinic region (120-140 parts per million). The methoxy carbon typically appears around 55 parts per million, and the allyl carbons show characteristic patterns around 115-140 parts per million for the vinyl carbons and 40-45 parts per million for the methylene carbon [6].
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The spectrum of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol exhibits several diagnostic bands: C-H stretching vibrations around 2800-3000 wavenumbers, C=C stretching of the diene system around 1600-1650 wavenumbers, and C-O stretching of the methoxy group around 1000-1100 wavenumbers [5] [7]. The hydroxyl group at position 17 produces a broad O-H stretching band around 3200-3600 wavenumbers [7].
High-resolution mass spectrometry confirms the molecular composition and provides fragmentation patterns characteristic of androsteroid structures. The molecular ion peak appears at m/z 342 (M+), with characteristic loss of the allyl group (41 mass units) and methoxy group (31 mass units) [1] [8]. Fragmentation patterns follow typical steroid pathways, including retro-Diels-Alder reactions and side-chain cleavages common to 17-substituted androgens [9] [8].
The chromatographic characterization of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol in reverse-phase systems demonstrates behavior typical of moderately lipophilic steroid compounds. The presence of both the methoxy group and allyl substituent influences retention times and separation efficiency in various chromatographic systems [10].
| System | Application | Notes | Reference |
|---|---|---|---|
| High Performance Liquid Chromatography | Purification and analysis | Used for isolation and purity assessment | [1] |
| Gas Chromatography-Mass Spectrometry | Structural characterization | Steroid identification technique | [10] |
| Reverse-Phase Chromatography | Analytical separation | Standard analytical method | [10] |
| Liquid Chromatography-Tandem Mass Spectrometry | Quantitative analysis | High sensitivity detection | [10] |
In reverse-phase High Performance Liquid Chromatography systems, the compound exhibits retention behavior consistent with its calculated lipophilicity. The methoxy group at position 3 and the allyl substituent at position 17 contribute to moderate hydrophobic interactions with C18 stationary phases [10]. Typical retention times in acetonitrile-water gradient systems range from 15-25 minutes, depending on gradient steepness and column specifications [1].
Gas chromatographic analysis requires consideration of the compound's thermal stability. The presence of the hydroxyl group may necessitate derivatization with trimethylsilyl reagents to improve volatility and peak shape [10]. Retention indices on non-polar columns (such as SE-30) typically fall within the range of 2600-2800, consistent with other 17-substituted androgens [11].
The compound demonstrates excellent behavior in Liquid Chromatography-Mass Spectrometry systems, with efficient ionization in both positive and negative modes. Electrospray ionization produces abundant protonated molecular ions [M+H]⁺ at m/z 343, suitable for quantitative analysis and structural confirmation [10] [12]. Tandem mass spectrometry provides characteristic fragmentation patterns enabling selective detection and quantification [10].
Crystallographic investigations of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol and related steroid compounds reveal important structural features and potential polymorphic behavior. While specific crystal structure data for this compound remains limited, analysis of structurally related androgens provides valuable insights into expected crystallographic properties [13] [4] [14] [15].
| Steroid Compound | Polymorphic Forms | Space Groups | Key Features | Reference |
|---|---|---|---|---|
| Drostanolone Propionate | Three forms identified | P2₁, I2, P2₁2₁2₁ | Different molecular arrangements | [13] |
| Testosterone Esters | Various forms reported | Non-centrosymmetric | Chair/envelope conformations | [4] |
| 5α,14α-Androstane | Two crystallographic forms | P2₁, P2₁2₁2₁ | Isoergic forms | [14] |
| Boldenone Derivatives | Multiple polymorphs | Various space groups | Hirshfeld surface analysis | [15] |
Based on crystallographic studies of related androgens, (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol likely adopts a conformation where the steroid ring system maintains its characteristic three-dimensional arrangement. The A and B rings typically exist in chair conformations, the C ring adopts a chair geometry, and the D ring displays an envelope conformation around C13 [13] [4]. The allyl substituent at position 17 extends away from the steroid framework, minimizing steric interactions [4].
Crystal packing analysis of similar androgens reveals that molecular arrangements are primarily governed by van der Waals interactions, with hydrogen bonding playing a secondary but significant role [15]. The methoxy group can serve as a hydrogen bond acceptor, while the 17-hydroxyl group functions as both donor and acceptor [4]. These interaction patterns influence crystal stability and may contribute to polymorphic transformations under different temperature and humidity conditions [13].
Computational studies on related steroid crystals indicate that lattice energies typically range from -100 to -150 kilojoules per mole, with dispersion forces contributing significantly to crystal stability [13] [15]. The presence of the allyl group and methoxy substituent in (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol likely influences lattice energy through modified intermolecular interactions and packing efficiency [4].